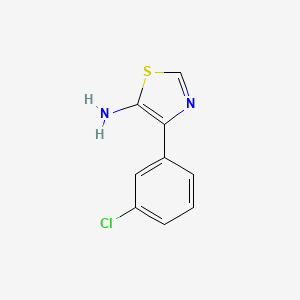

4-(3-Chlorophenyl)thiazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2S |

|---|---|

Molecular Weight |

210.68 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-1,3-thiazol-5-amine |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-9(11)13-5-12-8/h1-5H,11H2 |

InChI Key |

STPRQBGCSDWYMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(SC=N2)N |

Origin of Product |

United States |

Intrinsic Chemical Reactivity and Mechanistic Investigations

Electronic Properties and Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic, five-membered heterocycle containing both a sulfur and a nitrogen atom. Its electronic nature is complex, sharing features with both electron-rich thiophene and electron-deficient pyridine. The precise reactivity of a substituted thiazole is highly dependent on the electronic effects of its substituents. In 4-(3-chlorophenyl)thiazol-5-amine, the C5-amino group acts as a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the ring. Conversely, the C4-(3-chlorophenyl) group has a mixed effect: the phenyl ring can donate electrons via resonance, but this is tempered by the inductive electron-withdrawing effect (-I) of the chlorine atom.

Computational studies using Density Functional Theory (DFT) on various thiazole derivatives have been instrumental in mapping their electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which dictate their reactivity towards electrophiles and nucleophiles. tandfonline.comnih.govnih.gov

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. nih.govias.ac.in The regioselectivity of this reaction on the thiazole ring is dictated by the directing effects of its substituents. For the parent thiazole ring, electrophilic attack is generally disfavored compared to benzene but, when forced, tends to occur at the C5 position, which is the most electron-rich carbon. pharmaguideline.comresearchgate.net

In the case of this compound, the substitution pattern is heavily influenced by the C5-amino group. This group is a strong activating, ortho-, para- director. In the context of the thiazole ring, the position ortho to the C5-amine is the C4-position (already substituted) and the position para is the C2-position. Therefore, the C5-amino group strongly activates the C2 position towards electrophilic attack. While the 4-phenyl group could direct substitution to the C5 position, this site is already occupied. Furthermore, studies on 2-amino-4-phenylthiazole show that electrophilic attack, such as diazo coupling, occurs readily at the unsubstituted and highly activated C5 position. mdpi.com With the C5 position blocked by the potent amino activating group in the target molecule, the C2 position becomes the most probable site for electrophilic substitution.

The 3-chlorophenyl ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the thiazole substituent and the chloro group. Thus, substitution on the thiazole ring is kinetically favored over substitution on the phenyl ring.

| Position on Thiazole Ring | Activating/Deactivating Factors | Predicted Reactivity |

|---|---|---|

| C2 | Strongly activated by C5-NH2 (para-directing effect) | Most Preferred Site |

| C4 | Substituted with 3-chlorophenyl group | Unavailable |

| C5 | Substituted with amino group | Unavailable |

The nucleophilicity of this compound is centered on its nitrogen atoms. Research has shown that 5-aminothiazoles behave as typical aromatic amines. ias.ac.inias.ac.in This indicates that the exocyclic amino group at the C5 position is the most nucleophilic and basic center in the molecule. It readily participates in reactions characteristic of primary aromatic amines, such as acylation, alkylation, and diazotization under normal conditions. nih.gov

Kinetic studies on the reaction of 2-aminothiazoles with superelectrophiles have confirmed that the reaction occurs at the exocyclic amino group rather than the endocyclic ring nitrogen. acs.org The lone pair of the endocyclic nitrogen atom contributes to the aromatic sextet of the thiazole ring, making it significantly less basic and nucleophilic than the exocyclic amine.

Nucleophilic attack at the endocyclic carbon centers (C2, C4, C5) is generally unfavorable due to the electron-rich nature of the aromatic ring, which is further enhanced by the C5-amino group. Such reactions would require the presence of a potent leaving group on the ring and a very strong nucleophile.

Reaction Mechanisms of Aminothiazole Formation and Transformation

The synthesis of substituted aminothiazoles can be achieved through several key cyclization reactions. The specific substitution pattern of this compound suggests that its formation is unlikely to proceed via the common Hantzsch thiazole synthesis, which typically yields 2-aminothiazoles or 2,4-disubstituted thiazoles from α-haloketones and thioureas. nih.govmdpi.comsynarchive.com Instead, syntheses that build the ring to yield a C5-amino group are more relevant.

A prominent method for the synthesis of 5-aminothiazoles is the Cook-Heilborn synthesis . This pathway involves the reaction of an α-aminonitrile with carbon disulfide, carbon oxysulfide, or an isothiocyanate. pharmaguideline.com For the synthesis of this compound, a plausible pathway begins with 2-amino-2-(3-chlorophenyl)acetonitrile.

Plausible Mechanistic Pathway (Cook-Heilborn type):

Nucleophilic Attack: The amino group of 2-amino-2-(3-chlorophenyl)acetonitrile acts as a nucleophile, attacking an electrophilic thiocarbonyl compound, such as carbon disulfide (CS2). This forms a dithiocarbamic acid intermediate.

Proton Transfer: A proton is transferred, typically to a base, to form a more reactive dithiocarbamate salt.

Intramolecular Cyclization: The sulfur anion of the dithiocarbamate attacks the nitrile carbon in an intramolecular fashion. This 5-endo-dig cyclization forms a five-membered ring intermediate.

Tautomerization & Aromatization: The resulting imine intermediate undergoes tautomerization. Subsequent elimination of a molecule, such as hydrogen sulfide (in the case of a CS2 reaction followed by hydrolysis/oxidation steps), leads to the formation of the stable, aromatic 5-aminothiazole ring.

Another relevant synthetic approach is the Thorpe-Ziegler reaction , an intramolecular self-condensation of nitriles, which can be adapted for heterocycle formation. wikipedia.org A variation could involve the cyclization of a precursor containing both a nitrile and a thioamide moiety suitably positioned for ring closure.

The key to the formation of the 5-aminothiazole ring via the Cook-Heilborn pathway is the generation and subsequent cyclization of a reactive open-chain intermediate.

| Step | Intermediate Species | Description |

|---|---|---|

| 1 | Dithiocarbamic Acid/Dithiocarbamate | Formed from the addition of the α-aminonitrile to CS2. This is the key open-chain precursor. |

| 2 | Cyclized Thioimidate | Result of the intramolecular nucleophilic attack of sulfur onto the nitrile carbon. This is a non-aromatic, five-membered ring intermediate. |

| 3 | Transition State of Cyclization | A five-membered ring structure where the S-C(nitrile) bond is partially formed. The geometry must allow for the approach of the nucleophilic sulfur to the electrophilic carbon. |

| 4 | Aromatization Precursor | A dihydrothiazole derivative that undergoes a final elimination/oxidation step to yield the aromatic product. |

The transition state for the cyclization step involves the formation of the S-C bond, which is the rate-determining step for the ring-closure. The stability of these intermediates and the energy barrier of the transition states can be investigated using computational chemistry to predict reaction feasibility and optimize conditions. nih.gov

Stability and Degradation Pathways of Aminothiazole Derivatives

The stability of aminothiazole derivatives can be influenced by factors such as light, heat, pH, and oxidative stress. Some 2-aminothiazoles are known to darken upon standing, suggesting a propensity for slow decomposition or polymerization. ias.ac.in

Studies on the photodegradation of aminothiazole derivatives provide insight into their potential instability under UV irradiation. For instance, the photolysis of 2-aminothiazole-4-carboxylic acid in a low-temperature matrix was shown to proceed via two main pathways following initial decarboxylation. mdpi.com The primary degradation mechanism involves the cleavage of the thiazole ring.

Potential Degradation Pathways:

Photochemical Ring Opening: The most likely pathway for degradation under UV light is the cleavage of one of the C-S bonds. For thiazole itself, cleavage of the S1–C2 bond is a common photolytic route. mdpi.com This would lead to the formation of highly reactive, open-chain nitrile and carbodiimide species.

Oxidation: The electron-rich aminothiazole ring and the exocyclic amino group are susceptible to oxidation. Atmospheric oxygen or other oxidizing agents can lead to the formation of colored degradation products and potential polymerization.

Hydrolysis: While the thiazole ring is generally stable to hydrolysis under neutral conditions, extreme pH and elevated temperatures could potentially lead to ring opening, particularly given the activating effect of the amino group.

Understanding these degradation pathways is crucial for determining the shelf-life and appropriate storage conditions for compounds like this compound.

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Characterization of Electronic and Geometric Structures

Quantum chemical methods are pivotal in elucidating the fundamental electronic and geometric characteristics of 4-(3-chlorophenyl)thiazol-5-amine. These computational techniques allow for a detailed exploration of the molecule's ground-state properties, orbital energies, and charge distribution, which are essential for understanding its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties and Vibrational Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for the study of molecular systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(2d,p), would be utilized to determine its optimized molecular geometry in the ground state. This process involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles.

Once the optimized structure is obtained, a vibrational frequency analysis is typically performed. These calculations predict the infrared (IR) and Raman vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. The theoretical vibrational spectra are valuable for interpreting experimental IR and Raman data, helping to confirm the molecular structure. Thermodynamic properties such as heat capacity, entropy, and enthalpy at different temperatures can also be derived from the vibrational analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, a smaller HOMO-LUMO gap might imply higher chemical reactivity and lower kinetic stability. The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Theoretical)

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific computational data for this compound is not available in the reviewed literature. The table is illustrative of the parameters that would be calculated.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP analysis would reveal the most electronegative regions, likely around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the chlorine atom on the phenyl ring. The amine group would also present a region of distinct potential. This information is invaluable for predicting how the molecule will interact with other molecules, including potential binding sites for receptors or enzymes.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic signatures of a molecule, which is immensely helpful in the analysis of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. By comparing the calculated chemical shifts with experimental data, the structural assignment of the molecule can be confirmed.

IR Spectroscopy: As mentioned in the DFT section, theoretical calculations provide vibrational frequencies that correspond to the peaks in an IR spectrum. These calculated spectra can aid in the assignment of experimental IR bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations can provide insights into the electronic structure and chromophores within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data (Theoretical)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | List of predicted shifts |

| ¹³C NMR | Chemical Shift (ppm) | List of predicted shifts |

| IR | Vibrational Frequencies (cm⁻¹) | List of major frequencies |

| UV-Vis | λmax (nm) | List of predicted maxima |

Note: Specific computational data for this compound is not available in the reviewed literature. The table is illustrative of the parameters that would be calculated.

Molecular Modeling and Simulation for Intermolecular Interactions

Beyond the properties of an isolated molecule, computational chemistry can also predict how a molecule interacts with other chemical species, which is particularly important for understanding its biological activity.

Molecular Docking for Predicting Binding Modes and Affinities with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a protein or other macromolecular target.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. The results of a molecular docking study can provide valuable information about the binding mode, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions), and the binding affinity of the ligand for the target. This information can guide the design of more potent and selective molecules. For this compound, docking studies could be performed against various enzymes or receptors to explore its potential therapeutic applications.

Table 3: Illustrative Molecular Docking Results (Theoretical)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Name | Value | List of amino acid residues |

| Protein Name | Value | List of amino acid residues |

Note: Specific molecular docking studies for this compound are not available in the reviewed literature. The table is illustrative of the parameters that would be reported.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape of a molecule, revealing its preferred shapes and the dynamics of its interactions with its environment.

The stability of different conformers is often governed by subtle intramolecular interactions, such as hydrogen bonds. In the case of this compound, the amine group can act as a hydrogen bond donor, potentially interacting with the nitrogen atom of the thiazole ring or the chlorine atom on the phenyl ring, leading to the stabilization of specific conformations. The interaction dynamics with solvent molecules, particularly water, are also crucial in determining the conformational preferences in a biological context. MD simulations can explicitly model these interactions, providing a realistic picture of the molecule's behavior in solution.

Table 1: Representative Torsional Angles and Interaction Distances from MD Simulations

| Parameter | Description | Simulated Value Range |

| Dihedral Angle (C-C-C-N) | Rotation around the bond connecting the phenyl and thiazole rings | -180° to +180° |

| H-bond Distance (NH...N) | Intramolecular hydrogen bond between the amine and thiazole nitrogen | 2.5 - 3.5 Å |

| H-bond Distance (NH...Cl) | Potential intramolecular interaction with the chlorine substituent | > 4.0 Å (generally unfavorable) |

| Solvent Shell Distance | Distance of first solvation shell water molecules from the amine group | 3.0 - 5.0 Å |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For this compound, QSPR models can be developed to predict a range of properties, including its solubility, lipophilicity (logP), and melting point. The molecular descriptors used in these models can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can include energies of molecular orbitals (HOMO and LUMO).

The development of a robust QSPR model for a series of thiazole derivatives would involve synthesizing a set of analogous compounds, experimentally measuring the property of interest, calculating a wide range of molecular descriptors for each compound, and then using statistical methods like multiple linear regression or machine learning algorithms to build the predictive model. Such models are valuable in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing those with desirable properties for synthesis and further testing. mdpi.comnih.gov

Table 2: Examples of Molecular Descriptors Used in QSPR Models for Thiazole Derivatives

| Descriptor Type | Example Descriptor | Property Predicted |

| Topological | Wiener Index | Boiling Point |

| Geometrical | Molecular Surface Area | Solubility |

| Electronic | Dipole Moment | Polarity |

| Quantum-Chemical | HOMO-LUMO Gap | Reactivity |

Computational Insights into Reactivity and Selectivity

Computational methods are not only useful for predicting molecular properties but also for understanding chemical reactivity and selectivity. For this compound, these insights are crucial for understanding its synthesis and potential metabolic transformations.

Reaction Pathway Mapping and Energy Barrier Calculations

The synthesis of substituted thiazoles can often lead to the formation of different isomers. Computational chemistry, particularly Density Functional Theory (DFT), can be used to map the potential reaction pathways and calculate the activation energy barriers for each step. This allows for the prediction of the most likely reaction mechanism and the expected product distribution.

For instance, in the Hantzsch thiazole synthesis, a common method for preparing thiazole rings, DFT calculations can be used to model the transition states of the key bond-forming steps. By comparing the energy barriers of competing pathways, one can understand the factors that control the regioselectivity of the reaction. A plausible mechanism for the synthesis of related thiazole derivatives has been supported by DFT calculations, demonstrating the utility of this approach.

Table 3: Theoretical Energy Barriers for a Hypothetical Thiazole Synthesis Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| C-S Bond Formation | TS1 | 15.2 |

| C-N Bond Formation (Cyclization) | TS2 | 12.8 |

| Dehydration | TS3 | 8.5 |

Analysis of Reactive Metabolite Formation via Computational Approaches

The biotransformation of drug molecules in the body can sometimes lead to the formation of reactive metabolites, which can cause toxicity. The thiazole ring is considered a "structural alert" in drug discovery, as it can be metabolically activated to form reactive species. uni-duesseldorf.de

Computational methods can be employed to predict the potential sites of metabolism and the likelihood of reactive metabolite formation. Quantum chemical calculations can be used to determine the electron density at different positions in the molecule, identifying sites that are susceptible to oxidation by cytochrome P450 enzymes. The sulfur atom and the unsaturated bonds of the thiazole ring are often sites of metabolic oxidation. uni-duesseldorf.de

Furthermore, computational models can predict the likelihood of a molecule forming covalent adducts with proteins, a key mechanism of toxicity for many reactive metabolites. By understanding the potential for reactive metabolite formation early in the drug development process, medicinal chemists can design molecules with a lower risk of toxicity. For thiazole-containing drugs, this might involve modifying the substituents on the thiazole or phenyl rings to block the sites of metabolic activation. uni-duesseldorf.de

Table 4: Predicted Sites of Metabolism for this compound

| Atom/Position | Predicted Metabolic Reaction | Potential Reactive Intermediate |

| Thiazole Sulfur | S-oxidation | Sulfoxide, Sulfone |

| Thiazole C4-C5 bond | Epoxidation | Epoxide |

| Phenyl Ring | Hydroxylation | Phenol |

| Amine Nitrogen | N-oxidation | Hydroxylamine |

Structure Activity Relationship Sar Investigations in Substituted Thiazoles

Elucidation of Structural Determinants for Molecular Interactions

The biological activity of 4-(3-Chlorophenyl)thiazol-5-amine is intricately linked to the specific arrangement of its constituent atoms and functional groups. The interplay between the substituted phenyl ring, the thiazole (B1198619) core, and the amino group dictates how the molecule recognizes and binds to its biological targets.

Influence of Halogen Substituents (e.g., Chlorine) on Phenyl Ring on Interaction Profiles

The presence and position of halogen substituents on the phenyl ring of thiazole derivatives can significantly modulate their interaction profiles. In the case of this compound, the chlorine atom at the meta-position of the phenyl ring plays a multifaceted role.

Halogens, such as chlorine, are electron-withdrawing groups, and their placement on the phenyl ring can alter the molecule's electronic distribution. This can influence its ability to participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. Studies on related compounds have shown that halogen substituents can increase the binding affinity of molecules to their protein targets, often through hydrophobic interactions. mdpi.comnih.gov For instance, the substitution of halogen atoms in the benzene ring of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives was found to increase their interaction with human serum albumin. mdpi.comnih.gov

A theoretical study on 1-(Adamantan-1-yl)-3-arylthiourea derivatives highlighted that halogen substituents affect intermolecular contacts by reducing the contribution of H···H contacts and compensating with H···X (halogen) contacts. acs.org Specifically, a chlorine substituent at the meta position of the phenyl ring was noted to play a vital role in the stabilization of N–H···S interactions. acs.org

Role of the Thiazole Ring and its Substituents (e.g., Amino Group at C-5) in Molecular Recognition

The thiazole ring is a key pharmacophore in many biologically active compounds, contributing to their ability to interact with various enzymes and receptors. nih.gov Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow it to engage in a variety of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The amino group at the C-5 position of the thiazole ring in this compound is a crucial determinant of its molecular recognition properties. As a hydrogen bond donor and acceptor, the amino group can form specific hydrogen bonds with amino acid residues in a protein's active site, thereby anchoring the molecule and contributing to its binding affinity and selectivity.

SAR studies on various thiazole derivatives have consistently highlighted the importance of the amino group. For instance, in a series of 2-amino-4-phenylthiazole derivatives, the amino group was found to be essential for their biological activity. nih.gov Similarly, the presence of a free amino group at the 2-position of a thiazole scaffold was identified as an essential requirement for the anti-carbonic anhydrase III activity of certain derivatives. mdpi.com

The combination of the thiazole ring and the C-5 amino group creates a specific electronic and steric profile that is recognized by target proteins. This molecular recognition is fundamental to the compound's biological effects.

Impact of Conformational Flexibility and Substituent Orientations

The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. This compound possesses a degree of conformational flexibility due to the rotatable bond between the phenyl and thiazole rings. This flexibility allows the molecule to adopt different spatial arrangements, one of which may be the optimal "bioactive conformation" for binding.

The orientation of the 3-chlorophenyl group relative to the thiazole-5-amine moiety can significantly impact the molecule's interaction with a binding site. Computational studies on similar bicyclic systems, such as benzothiazole derivatives, have shown that different conformers can have varying energies and stabilities. mdpi.com The most stable conformer is not always the one that binds to the target; sometimes, a higher-energy conformation is required for optimal interaction.

Computational and Ligand-Based Pharmacophore Modeling for Interaction Descriptors

Computational methods, particularly ligand-based pharmacophore modeling, are powerful tools for understanding the key chemical features required for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for molecular recognition.

For substituted thiazoles, pharmacophore models can be generated based on a set of known active compounds. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a ligand-based pharmacophore modeling study on substituted thiazoles and thiophenes as Polo-like kinase 1 (Plk1) inhibitors identified a five-point pharmacophore (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as being crucial for activity. nih.gov

Such models can be used to:

Identify the key interaction descriptors for a series of compounds.

Predict the activity of new, untested molecules.

Guide the design of new derivatives with improved potency and selectivity.

For this compound, a pharmacophore model would likely highlight the importance of the aromatic rings (phenyl and thiazole), the hydrogen bond donating and accepting capabilities of the C-5 amino group, and the hydrophobic nature of the chlorophenyl moiety.

Table 1: Example Pharmacophore Features for Substituted Thiazoles

| Pharmacophore Feature | Description | Potential Contribution from this compound |

|---|---|---|

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | Amino group (-NH2) at C-5 |

| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons that can accept a hydrogen bond. | Nitrogen atom in the thiazole ring, Amino group (-NH2) at C-5 |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | 3-Chlorophenyl ring, Thiazole ring |

| Hydrophobic Feature (HY) | A nonpolar region of the molecule. | 3-Chlorophenyl group |

Correlations between Structural Features and Biophysical Binding Events

The structural features of this compound directly correlate with its ability to participate in biophysical binding events. Techniques such as fluorescence spectroscopy can be used to study the interaction between small molecules and proteins, providing quantitative data on binding affinities and mechanisms.

Studies on the interaction of substituted phenyl derivatives with proteins like human serum albumin have shown that the presence and nature of substituents on the phenyl ring can significantly affect binding constants. mdpi.comnih.gov For example, the introduction of halogen atoms was found to increase the binding affinity, likely due to enhanced hydrophobic interactions. mdpi.comnih.gov

The specific correlations for this compound would depend on the particular biological target. However, based on general principles of molecular recognition, the following correlations can be anticipated:

The 3-chloro substituent: This group is expected to contribute to hydrophobic interactions within the binding pocket. The strength of this interaction will depend on the hydrophobicity and shape of the pocket.

The thiazole ring: Its aromatic character allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

The C-5 amino group: This group is a prime candidate for forming specific hydrogen bonds with the protein, which are highly directional and contribute significantly to binding affinity and selectivity.

By systematically modifying each of these structural features and measuring the corresponding changes in binding affinity, a detailed picture of the SAR can be constructed. This information is invaluable for the rational design of more potent and selective analogs of this compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(3-Chlorophenyl)thiazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-haloketones or through oxidative cyclization of thioureas. For example, substituting 3-chlorophenyl-containing precursors under basic conditions (e.g., NaOH/EtOH) yields the thiazole core. Temperature control (60–80°C) and solvent choice (DMF or THF) are critical for minimizing side products. Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for the 3-chlorophenyl group) and amine protons (δ 5.0–6.0 ppm, broad).

- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C-S/C-N vibrations (600–1200 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 211.6) and fragmentation patterns.

Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) ensures accuracy .

Q. What are the typical reactivity patterns of this compound in substitution and oxidation reactions?

- Methodological Answer :

- Substitution : The 5-amine group reacts with electrophiles (e.g., acyl chlorides) in DCM under mild conditions.

- Oxidation : Hydrogen peroxide or m-CPBA oxidizes the thiazole sulfur to sulfoxides/sulfones, altering electronic properties. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

- Frontier Molecular Orbitals (FMOs) : Predict sites for nucleophilic/electrophilic attacks.

- Electrostatic Potential (ESP) Maps : Visualize charge distribution for hydrogen bonding or π-π stacking.

Software like Multiwfn can analyze electron localization function (ELF) to correlate with experimental reactivity .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer :

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX) provides unambiguous bond lengths/angles to benchmark DFT geometries .

- Solvent Effects : Re-run DFT simulations with implicit solvent models (e.g., PCM) to align with NMR shifts observed in DMSO-d6 .

Q. How does the 3-chlorophenyl substituent influence the compound’s intermolecular interactions in crystal packing?

- Methodological Answer : Perform Hirshfeld surface analysis to quantify interactions:

- C-Cl⋯H Contacts : Contribute to layered packing via halogen bonding.

- N-H⋯N Hydrogen Bonds : Stabilize supramolecular assemblies. Graph-set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings .

Q. What experimental designs are optimal for evaluating the biological activity of this compound against microbial targets?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.

- Molecular Docking : Use AutoDock Vina to predict binding to bacterial enzymes (e.g., dihydrofolate reductase). Validate with site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.